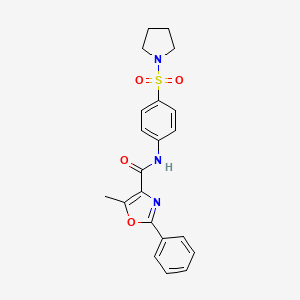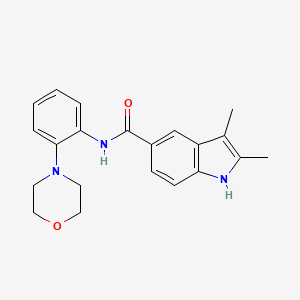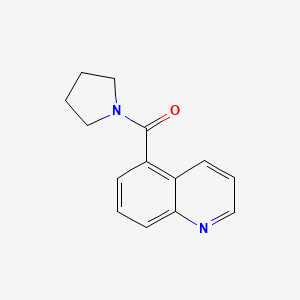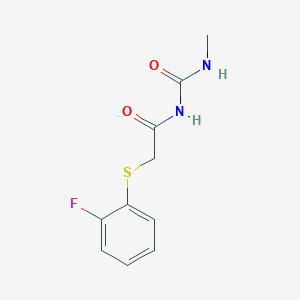
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide, also known as MPSPOC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of several diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide is its potent activity against various diseases, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Orientations Futures
There are several future directions for the research on 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide, including the development of more efficient synthesis methods, the identification of more potent analogs, and the evaluation of its potential applications in the treatment of other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits potent anti-inflammatory and anticancer activities. Its complex synthesis method may limit its widespread use in the laboratory, but its potential applications in the treatment of various diseases make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 4-pyrrolidin-1-ylsulfonylphenylamine with 2-bromo-5-methylphenylacetic acid, followed by the cyclization of the resulting intermediate with 2-amino-4-(trifluoromethyl)phenol. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-19(23-21(28-15)16-7-3-2-4-8-16)20(25)22-17-9-11-18(12-10-17)29(26,27)24-13-5-6-14-24/h2-4,7-12H,5-6,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBMIWEJFJKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)
![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)

![(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)


![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)